molecular formula C10H5ClO5 B8696182 6,7-Dihydroxy-4-oxo-4H-1-benzopyran-3-carbonyl chloride CAS No. 76903-12-3

6,7-Dihydroxy-4-oxo-4H-1-benzopyran-3-carbonyl chloride

Cat. No. B8696182
CAS RN: 76903-12-3
M. Wt: 240.59 g/mol
InChI Key: XHDRIAFCYSITRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dihydroxy-4-oxo-4H-1-benzopyran-3-carbonyl chloride is a useful research compound. Its molecular formula is C10H5ClO5 and its molecular weight is 240.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,7-Dihydroxy-4-oxo-4H-1-benzopyran-3-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dihydroxy-4-oxo-4H-1-benzopyran-3-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

76903-12-3

Product Name

6,7-Dihydroxy-4-oxo-4H-1-benzopyran-3-carbonyl chloride

Molecular Formula

C10H5ClO5

Molecular Weight

240.59 g/mol

IUPAC Name

6,7-dihydroxy-4-oxochromene-3-carbonyl chloride

InChI

InChI=1S/C10H5ClO5/c11-10(15)5-3-16-8-2-7(13)6(12)1-4(8)9(5)14/h1-3,12-13H

InChI Key

XHDRIAFCYSITRY-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1O)O)OC=C(C2=O)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7β-[D-2-Amino-2-(4-hydroxyphenyl)acetamido]-7α-methoxy-3-(1-methyl-5-tetrazolyl)thiomethyl-3-cephem-4-carboxylic acid trifluoroacetic acid salt (150 mg) was subjected to suspension into ethyl acetate (7.5 ml) and was added thereto with stirring at 0° C. N,O-bis(trimethylsilyl) acetamide (417 μl). To the resulting mixture was added with stirring at 0° C. dihydroxychromon-3-carbonyl chloride (58 mg) which was obtained in the preceding Item (a). There was added once more N,O-bis(trimethylsilyl)acetamide (417 μl), and the whole was stirred at 0° C. for three hours. After addition of ethyl acetate (150 ml) to the reaction solution, the mixture was washed successively with 30 ml each of 0.5 N hydrochloric acid, distilled water (twice) and a saturated saline. The organic layer recovered therefrom was dried over magnesium sulfate, and the solvent was distilled off. The residue thus obtained was dissolved in acetone (30 ml) and allowed to stand at room temperature overnight. After removal by filtration of a small quantity of an insoluble matter separated out, the solvent was distilled off. Ethyl ether was added to the residue to cause trituration of the latter. There was thus obtained through filtration the desired substance (105 mg).
[Compound]
Name
7β-[D-2-Amino-2-(4-hydroxyphenyl)acetamido]-7α-methoxy-3-(1-methyl-5-tetrazolyl)thiomethyl-3-cephem-4-carboxylic acid trifluoroacetic acid salt
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
417 μL
Type
reactant
Reaction Step Two
Name
dihydroxychromon-3-carbonyl chloride
Quantity
58 mg
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

6,7-Dihydroxychromone-3-carboxylic acid (888 mg) and 25 ml of thionyl chloride were refluxed for one hour. Then, the thionyl chloride was removed by distillation, and after benzene was added, further distillation was conducted. Dichloromethane was added into the residue for solidification, whereby the desired product (719 mg) was obtained.
Name
6,7-Dihydroxychromone-3-carboxylic acid
Quantity
888 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

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